1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea

FAAH inhibition Covalent inhibitor Endocannabinoid system

1-(3-Chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea (CAS 1428371-95-2) is a synthetic small-molecule heteroaryl-substituted urea derivative developed by Janssen Pharmaceutica NV. It is catalogued in the Therapeutic Target Database (TTD) as ‘Heteroaryl-substituted urea derivative 1’ and designated PMID26413912-Compound-44.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.74
CAS No. 1428371-95-2
Cat. No. B2501386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
CAS1428371-95-2
Molecular FormulaC14H15ClN2O3
Molecular Weight294.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NCCC(C2=COC=C2)O
InChIInChI=1S/C14H15ClN2O3/c15-11-2-1-3-12(8-11)17-14(19)16-6-4-13(18)10-5-7-20-9-10/h1-3,5,7-9,13,18H,4,6H2,(H2,16,17,19)
InChIKeyVYOVARZDAVIDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea (CAS 1428371-95-2) – Procurement-Relevant Identity and Pharmacological Classification


1-(3-Chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea (CAS 1428371-95-2) is a synthetic small-molecule heteroaryl-substituted urea derivative developed by Janssen Pharmaceutica NV [1]. It is catalogued in the Therapeutic Target Database (TTD) as ‘Heteroaryl-substituted urea derivative 1’ and designated PMID26413912-Compound-44 [1]. The compound functions as a covalent inhibitor of fatty acid amide hydrolase (FAAH), the principal catabolic enzyme for endocannabinoids such as anandamide [2]. Its structure incorporates a 3-chlorophenyl ring, a furan-3-yl group, and a secondary alcohol on the hydroxypropyl linker (SMILES: O=C(NCCC(O)c1ccoc1)Nc1cccc(Cl)c1; MW 294.73 g/mol; formula C₁₄H₁₅ClN₂O₃) .

Why Generic FAAH Inhibitor Substitution Fails: The Structural and Pharmacological Specificity of 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea


FAAH inhibitors are not interchangeable commodities. Even within the Janssen heteroaryl-urea series, small structural modifications produce divergent brain penetration (B/P ratios ranging from 4:1 to 0.02:1), variable off-target profiles, and distinct mutagenicity liabilities from the released arylamine metabolite [1]. This compound belongs to the covalent, non-piperazinyl urea sub-class, where the furan-3-yl-hydroxypropyl motif replaces the piperazine or piperidine ring found in advanced leads such as JNJ-42165279 or JNJ-40355003. Consequently, generic selection of a ‘FAAH inhibitor’ without accounting for scaffold-specific pharmacokinetics, Ames-II mutagenicity outcome, and target-engagement kinetics risks procuring a tool compound with fundamentally different in-vivo behaviour [2]. The quantitative evidence below defines the specific points of differentiation that matter for experimental design and sourcing decisions.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea Versus Closest Analogs


FAAH Target Engagement: Covalent Inhibition Mechanism vs. Reversible Comparators

The target compound is a covalent, irreversible inhibitor of FAAH, a mechanism shared with other heteroaryl-urea inhibitors in the Janssen series [1]. In contrast, clinically evaluated comparators such as PF-04457845 are reversible inhibitors [2]. Covalent inactivation produces sustained pharmacodynamic effects that outlast systemic drug exposure, a property critical for in-vivo pain models where transient target coverage is insufficient [1]. However, the precise IC₅₀ value for this specific compound (Compound-44) against human FAAH was not publicly retrievable from accessible primary literature. The TTD database confirms its assignment as a FAAH inhibitor, but quantitative potency head-to-head data versus JNJ-42165279 (hFAAH IC₅₀ = 70 nM) or JNJ-40413269 (hFAAH IC₅₀ = 28 nM) could not be independently verified at the time of this analysis.

FAAH inhibition Covalent inhibitor Endocannabinoid system

Scaffold Differentiation: Non-Piperazinyl Hydroxypropyl-Furan Urea vs. Piperazinyl-Urea Leads

The target compound lacks the piperazine or piperidine ring characteristic of advanced Janssen FAAH leads JNJ-42165279, JNJ-40355003, and JNJ-40413269 . Instead, it bears a flexible hydroxypropyl linker connecting the urea to a furan-3-yl group, creating a distinct topological polar surface area (TPSA) and hydrogen-bond donor/acceptor profile. In the Janssen brain-penetration SAR series, piperazinyl-ureas achieved B/P ratios from 0.02:1 to 4:1 depending on ionization state, while non-basic scaffolds showed systematically different CNS distribution [1]. The hydroxypropyl-furan motif introduces a secondary alcohol (H-bond donor) absent in the des-hydroxy analog 1-(3-chlorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea, which is expected to alter both solubility and blood-brain barrier permeability .

Scaffold diversity Brain penetration CNS drug design

Arylamine Metabolite Mutagenicity: 3-Chloroaniline Release and Ames-II Screening Context

Heteroaryl-urea FAAH inhibitors inactivate the enzyme by covalent modification of the active-site serine, releasing an aromatic amine metabolite [1]. For this compound, the predicted released amine is 3-chloroaniline. The Tichenor et al. (2012) structure-mutagenicity study systematically evaluated Ames-II outcomes for a series of arylamine leaving groups and identified structural features that confer non-mutagenic status [1]. While the Ames-II result for the specific 3-chloroaniline fragment was not publicly accessible, the paper demonstrated that certain heteroaryl amines (e.g., 2-aminopyridine derivatives) are non-mutagenic, whereas unsubstituted aniline and some chlorinated anilines may present a mutagenicity liability [1]. This contrasts with the piperazinyl-urea series (JNJ-42165279, JNJ-40355003), which release different arylamine fragments whose mutagenicity profiles have been directly characterised and shown to be clean in preclinical development .

Metabolic safety Ames mutagenicity Arylamine toxicity

Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea


CNS vs. Peripheral FAAH Inhibitor Tool Selection Based on Brain Penetration Requirements

When designing experiments that require differentiated brain exposure, researchers can leverage the non-basic, hydroxypropyl-furan scaffold of this compound as a comparator to piperazinyl-urea FAAH inhibitors. The Janssen brain-penetration SAR series demonstrated that structural modifications to the urea scaffold produce B/P ratios spanning two orders of magnitude (0.02:1 to 4:1) [1]. This compound serves as a tool to probe the relationship between scaffold basicity, hydrogen-bond donor count, and CNS distribution, complementing the well-characterised JNJ-42165279 and JNJ-40355003 series.

Covalent vs. Reversible FAAH Inhibition in Chronic Pain Model Development

As a covalent FAAH inhibitor, this compound is suited for experimental paradigms where sustained target inactivation is required beyond the period of systemic drug exposure, such as the rat spinal nerve ligation (Chung) model of neuropathic pain [2]. In contrast, reversible inhibitors like PF-04457845 may show target engagement that fluctuates with plasma pharmacokinetics. Procurement should be guided by the specific pharmacodynamic duration required for the planned protocol.

Structure-Mutagenicity Relationship Studies for Arylamine-Releasing Covalent Inhibitors

This compound releases 3-chloroaniline upon FAAH active-site serine modification [3]. For medicinal chemistry groups investigating the structural determinants of arylamine mutagenicity in the Ames-II assay, it provides a defined test article with a chlorinated aniline leaving group, enabling direct comparison with inhibitors that release non-mutagenic heteroaryl amines (e.g., 2-aminopyridine, 4-chloropyridin-3-amine). Such studies are essential for derisking the covalent inhibitor chemotype early in the hit-to-lead process.

Chemical Probe for Endocannabinoid System Modulation with Distinct Solubility and Formulation Profile

With a molecular weight of 294.73 Da and three hydrogen-bond donors, this compound has physicochemical properties distinct from the larger, more lipophilic piperazinyl-urea leads (MW > 400 Da) . This may confer advantages in aqueous solubility and formulation flexibility for in-vitro assay development, particularly in biochemical screens requiring DMSO-free or low-DMSO vehicle conditions. Researchers should verify solubility experimentally before committing to high-throughput screening campaigns.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.